Vinyltetramethyldisiloxane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

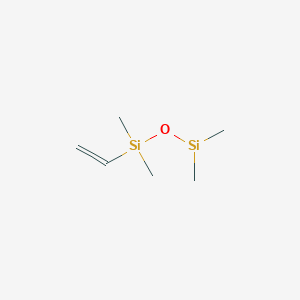

Vinyltetramethyldisiloxane is an organosilicon compound with the molecular formula C6H16OSi2. It is a colorless liquid that is commonly used as a reagent in organic synthesis and as a precursor to other organosilicon compounds . This compound is known for its versatility and is employed in various chemical reactions and industrial applications.

Biochemical Analysis

Biochemical Properties

It is known to be employed as a ligand in organometallic chemistry and also as a homogeneous catalyst . This suggests that it may interact with certain enzymes or proteins, but specific interactions have not been reported.

Molecular Mechanism

It is known to act as a ligand in organometallic chemistry and as a homogeneous catalyst , suggesting it may interact with biomolecules in some way. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported.

Preparation Methods

Vinyltetramethyldisiloxane can be synthesized through the reaction of silane and vinylsilane. The reaction typically involves the dehydrogenation of these compounds under controlled conditions . Industrial production methods often utilize hydrosilylation reactions, where allyl derivatives react with hydrosilanes in the presence of a catalyst such as Karstedt’s catalyst .

Chemical Reactions Analysis

Vinyltetramethyldisiloxane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: The vinyl group can undergo substitution reactions to form various derivatives. Common reagents used in these reactions include hydrosilanes, oxidizing agents, and reducing agents.

Scientific Research Applications

Vinyltetramethyldisiloxane has a wide range of scientific research applications:

Chemistry: It is used as a monomer in the production of silicone polymers and resins.

Biology: This compound is used in the synthesis of bioactive molecules and as a reagent in various biochemical assays.

Medicine: It is employed in the development of pharmaceutical intermediates and as a component in drug delivery systems.

Industry: It is used in the production of coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Vinyltetramethyldisiloxane involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The molecular targets and pathways involved include the formation of metal-silicon bonds and the activation of vinyl groups for subsequent reactions .

Comparison with Similar Compounds

Vinyltetramethyldisiloxane can be compared with other similar compounds such as:

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has two vinyl groups and is used as a ligand in organometallic chemistry.

Vinyltrimethylsilane: This compound has a similar structure but with three methyl groups and one vinyl group.

Hexamethyldisiloxane: This compound has six methyl groups and is used as a solvent and reagent in organic synthesis.

This compound is unique due to its specific combination of vinyl and methyl groups, which provide it with distinct reactivity and versatility in various applications.

Properties

CAS No. |

55967-52-7 |

|---|---|

Molecular Formula |

C6H16OSi2 |

Molecular Weight |

160.36 g/mol |

IUPAC Name |

dimethylsilyloxy-ethenyl-dimethylsilane |

InChI |

InChI=1S/C6H16OSi2/c1-6-9(4,5)7-8(2)3/h6,8H,1H2,2-5H3 |

InChI Key |

UVLRQIDTOJPWEH-UHFFFAOYSA-N |

SMILES |

C[Si](C)O[Si](C)(C)C=C |

Canonical SMILES |

C[SiH](C)O[Si](C)(C)C=C |

Key on ui other cas no. |

55967-52-7 |

Pictograms |

Flammable; Irritant |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,1,3,3-tetramethyl-1-vinyldisiloxane in the synthesis of hyperbranched poly(carbosiloxane)s?

A1: In this research, 1,1,3,3-tetramethyl-1-vinyldisiloxane acts as a co-monomer alongside an optically pure (S,S)-1,5-di(1-naphthyl)-1,5-diphenyl-1,5-divinyl-3-methyltrisiloxane in a hydrosilylation polymerization reaction []. This co-monomer influences the degree of branching within the resulting hyperbranched poly(carbosiloxane) structure. By adjusting the feed ratio of the two monomers, the researchers were able to control the degree of branching in the final polymer product [].

Q2: How does the use of 1,1,3,3-tetramethyl-1-vinyldisiloxane impact the properties of the synthesized polymers?

A2: The incorporation of 1,1,3,3-tetramethyl-1-vinyldisiloxane into the polymer structure influences its physical properties. The study observed that varying the feed ratio of this monomer directly impacted the molecular weight (Mn = 4320−9370) and glass transition temperature (Tg = −29−34 °C) of the resulting hyperbranched poly(carbosiloxane)s []. These findings highlight how monomer selection can be used to fine-tune polymer characteristics for specific applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.